molecular formula C7H11NO B2798610 2-Oxa-5-azaspiro[3.5]non-7-ene CAS No. 2302050-70-8

2-Oxa-5-azaspiro[3.5]non-7-ene

Cat. No.: B2798610
CAS No.: 2302050-70-8
M. Wt: 125.171
InChI Key: PFDGQCAMLHLTJV-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.5]non-7-ene is a chemical compound with the CAS Number: 2302050-70-8 . It has a molecular weight of 125.17 . It is in liquid form .


Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO/c1-2-4-8-7(3-1)5-9-6-7/h1-2,8H,3-6H2 . The InChI key is PFDGQCAMLHLTJV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Spirocyclic Compounds in Fungal Metabolites

2-Oxa-5-azaspiro[3.5]non-7-ene and its related compounds have been identified in fungal metabolites. For example, metabolites from the phytopathogenic fungus Wilsonomyces carpophilus contain similar structures and have been analyzed for their antimicrobial, cytotoxic, nematicidal, and biofilm inhibition activities (Narmani et al., 2018). Similarly, azaspirene, a novel angiogenesis inhibitor from the fungus Neosartorya sp., contains a related spirocyclic structure (Asami et al., 2002).

Synthesis and Structural Studies

The synthesis and structure-activity relationships of spirocyclic compounds, including those related to this compound, have been extensively studied. For instance, synthetic approaches to spiroaminals, including similar spirocyclic systems, have been reviewed due to their biological activities and novel skeletons (Sinibaldi & Canet, 2008). The one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which are structurally related, has also been documented (Huynh et al., 2017).

Drug Discovery and Biological Activities

The spirocyclic structure of this compound has been explored in the context of drug discovery. Novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery, represent an area of active research (Li et al., 2013). Additionally, the synthesis and anticancer properties of oxa/azaspiro[4,5]trienones, which have shown potential in inducing apoptosis in cancer cells, highlight the therapeutic potential of these compounds (Yugandhar et al., 2015).

Safety and Hazards

The safety information for 2-Oxa-5-azaspiro[3.5]non-7-ene is available in its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-oxa-5-azaspiro[3.5]non-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-4-8-7(3-1)5-9-6-7/h1-2,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDGQCAMLHLTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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